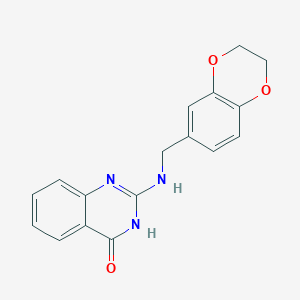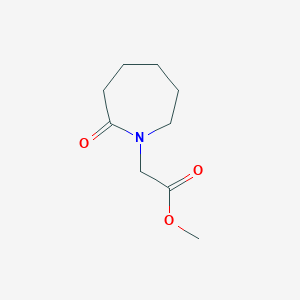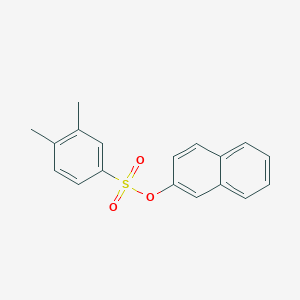![molecular formula C25H21N5O B7358151 2-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methylamino]-3H-quinazolin-4-one](/img/structure/B7358151.png)
2-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methylamino]-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methylamino]-3H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IMD-0354 and is a selective inhibitor of IκB kinase (IKK) that plays a crucial role in the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Mécanisme D'action
IMD-0354 selectively inhibits IKK, which is responsible for the phosphorylation and degradation of IκBα, a protein that inhibits the activation of NF-κB. By inhibiting IKK, IMD-0354 prevents the activation of NF-κB, which plays a crucial role in various cellular processes such as immune response, inflammation, and cell survival.
Biochemical and Physiological Effects:
IMD-0354 has been shown to have various biochemical and physiological effects. In cancer cells, IMD-0354 inhibits cell growth and induces apoptosis. In animal models of inflammatory diseases, IMD-0354 has been found to reduce inflammation and improve disease symptoms. In addition, IMD-0354 has been shown to have potential neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of IMD-0354 is its selectivity for IKK, which reduces the risk of off-target effects. However, one of the limitations of IMD-0354 is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, IMD-0354 has a relatively short half-life, which can limit its effectiveness in certain experimental models.
Orientations Futures
There are several future directions for research on IMD-0354. One area of research is in the development of more potent and selective inhibitors of IKK. Another area of research is in the development of new drug delivery systems that can improve the solubility and half-life of IMD-0354. In addition, further research is needed to fully understand the potential applications of IMD-0354 in various fields of scientific research, including cancer therapy, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, IMD-0354 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of scientific research. The synthesis of IMD-0354 involves a series of chemical reactions that result in the formation of the final product. IMD-0354 selectively inhibits IKK, which plays a crucial role in the regulation of the NF-κB signaling pathway. IMD-0354 has various biochemical and physiological effects and has been studied for its potential applications in cancer therapy, inflammation, and neurodegenerative diseases. While IMD-0354 has several advantages, it also has limitations that need to be addressed in future research.
Méthodes De Synthèse
The synthesis of IMD-0354 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-(imidazol-1-ylmethyl)benzaldehyde, which is reacted with 2-bromo-4'-chloroacetophenone in the presence of a base to form 2-[4-(imidazol-1-ylmethyl)phenyl]-2-oxoacetamide. This intermediate is then reacted with 2-(bromomethyl)phenylboronic acid in the presence of a palladium catalyst to form 2-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methylamino]-3H-quinazolin-4-one.
Applications De Recherche Scientifique
IMD-0354 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of cancer therapy. NF-κB signaling pathway plays a crucial role in cancer progression and IMD-0354 has been shown to inhibit this pathway, thereby inhibiting cancer cell growth and inducing apoptosis. IMD-0354 has also been studied for its potential anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models of various inflammatory diseases.
Propriétés
IUPAC Name |
2-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methylamino]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O/c31-24-22-7-3-4-8-23(22)28-25(29-24)27-15-20-5-1-2-6-21(20)19-11-9-18(10-12-19)16-30-14-13-26-17-30/h1-14,17H,15-16H2,(H2,27,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZNYMNTFULIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC3=CC=CC=C3C(=O)N2)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-6-[[(E)-3-phenylprop-2-enyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358080.png)
![1-(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B7358086.png)
![N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7358088.png)

![N-(2-hydroxyphenyl)-4-[4-[(2-hydroxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B7358105.png)


![N'-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)oxamide](/img/structure/B7358118.png)
![1-[3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7358126.png)
![2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7358130.png)
![N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide](/img/structure/B7358134.png)
![1-tert-butyl-6-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358141.png)
![1-tert-butyl-6-[[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358155.png)
![2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one](/img/structure/B7358164.png)